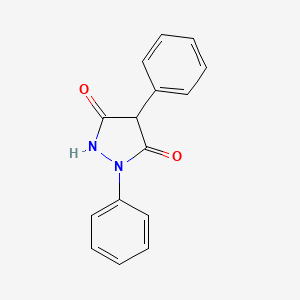
1,4-Diphenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenopyrazone can be synthesized through various methods. One common synthetic route involves the reaction of phenylhydrazine with benzil in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolidinedione ring .
Industrial Production Methods
Industrial production of phenopyrazone typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps, such as recrystallization from solvents like dioxane or ethyl acetate, to obtain high-purity phenopyrazone crystals .
Chemical Reactions Analysis
Types of Reactions
Phenopyrazone undergoes various chemical reactions, including:
Oxidation: Phenopyrazone can be oxidized to form corresponding oxides.
Reduction: Reduction of phenopyrazone can yield hydrazine derivatives.
Substitution: Phenopyrazone can undergo substitution reactions, particularly at the phenyl rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenopyrazone oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenopyrazone derivatives with various functional groups.
Scientific Research Applications
Phenopyrazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its analgesic and antipyretic effects, making it a candidate for pain and fever management.
Mechanism of Action
Phenopyrazone exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, phenopyrazone reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolidinedione derivative with similar analgesic and anti-inflammatory properties.
Ibuprofen: A non-steroidal anti-inflammatory drug with similar mechanisms of action but different chemical structure.
Aspirin: An acetylsalicylic acid derivative with analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness of Phenopyrazone
Phenopyrazone is unique due to its specific chemical structure, which allows it to interact with cyclooxygenase enzymes in a distinct manner. Its dual phenyl groups contribute to its stability and efficacy as an analgesic and antipyretic agent .
Properties
CAS No. |
3426-01-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,4-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)15(19)17(16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18) |
InChI Key |
ZZMSHBOVYPIYOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
3426-01-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenopyrazone; Diphenox; DPHP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















